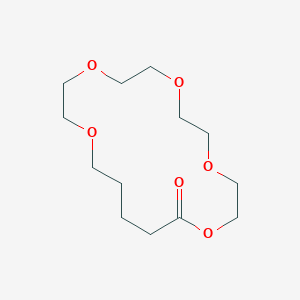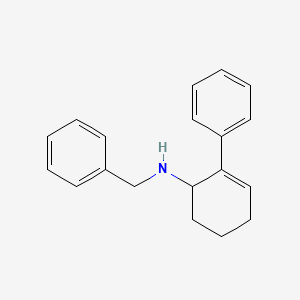
Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- is a chemical compound with a complex structure that includes both aromatic and alicyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- typically involves the reaction of benzenemethanamine with a cyclohexenyl derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and controlled environments to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.
Scientific Research Applications
Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-phenyl-
- Benzenemethanamine, N-(3-phenyl-2-propyn-1-yl)-
- Benzenemethanamine, N-(2-methyl-4-penten-1-yl)-
Uniqueness
Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)- is unique due to its specific structural features, which include both aromatic and alicyclic components
Properties
CAS No. |
189363-81-3 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-benzyl-2-phenylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C19H21N/c1-3-9-16(10-4-1)15-20-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-6,9-13,19-20H,7-8,14-15H2 |
InChI Key |
MVTULIPXXVEKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


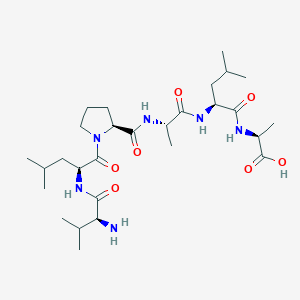
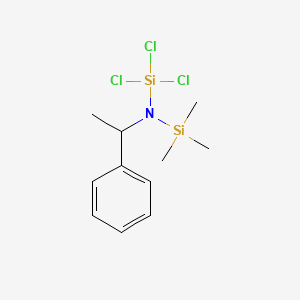
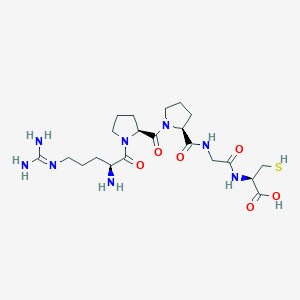
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)
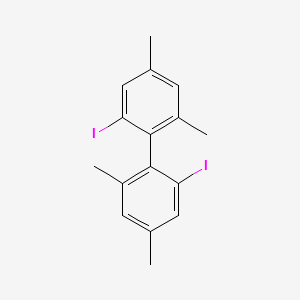
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
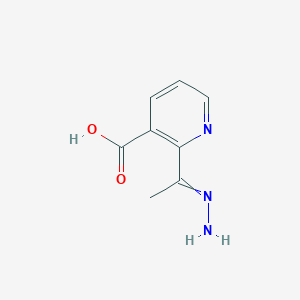
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
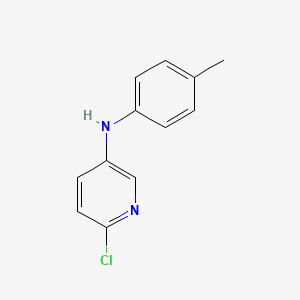
![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
